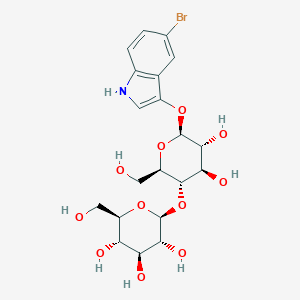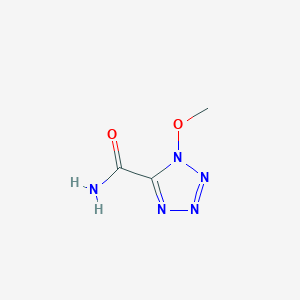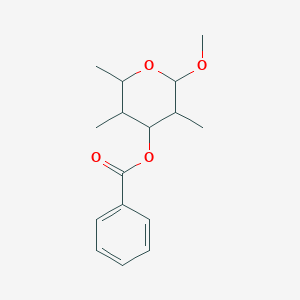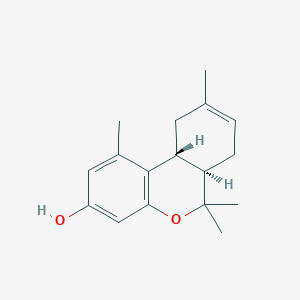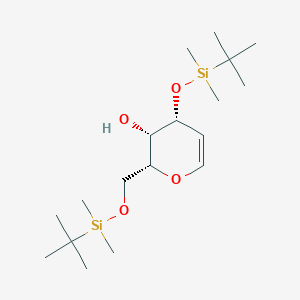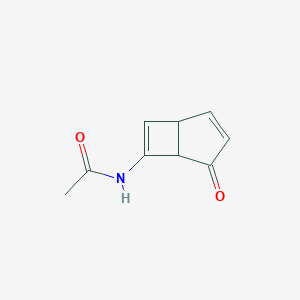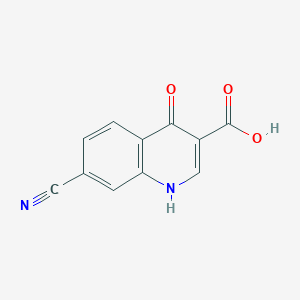
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one, also known as AMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. By inhibiting DHFR, 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one prevents the formation of nucleotides, which are required for DNA synthesis. This, in turn, leads to the inhibition of cell growth and division, making it an effective anti-cancer agent.
Biochemical and Physiological Effects:
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one has also been studied for its potential use in the treatment of bacterial infections. Studies have reported that 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one exhibits antibacterial properties and can be used to treat bacterial infections caused by gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one in lab experiments is its relatively simple synthesis method. In addition, 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one is readily available and can be purchased from several chemical suppliers. However, one of the limitations of using 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one in lab experiments is its instability in aqueous solutions. 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one is known to degrade rapidly in aqueous solutions, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one. One of the most promising areas of research involves the development of novel anti-cancer drugs based on the structure of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one. In addition, further studies are needed to explore the potential use of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one in the treatment of viral infections and bacterial infections. Furthermore, research is needed to develop more stable forms of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one that can be used in aqueous solutions. Overall, the potential applications of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one in various fields make it an exciting area of research for scientists and researchers.
Synthesemethoden
The synthesis of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one involves the reaction of 4-amino-2-chloropyrimidine with formaldehyde and ammonium chloride. The reaction takes place in the presence of a catalyst, usually a strong base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one. The synthesis of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one has shown promising results in various scientific research applications. One of the most significant applications of 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one is in the field of medicinal chemistry. Several studies have reported that 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one exhibits anti-cancer properties and can be used in the development of novel anti-cancer drugs. In addition, 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one has also been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
Eigenschaften
CAS-Nummer |
120908-32-9 |
|---|---|
Produktname |
4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one |
Molekularformel |
C5H8N4O |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
6-amino-5-(aminomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H8N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H,1,6H2,(H3,7,8,9,10) |
InChI-Schlüssel |
ZOHFTRWZZPGYIS-UHFFFAOYSA-N |
SMILES |
C1=NC(=O)NC(=C1CN)N |
Kanonische SMILES |
C1=NC(=O)NC(=C1CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




